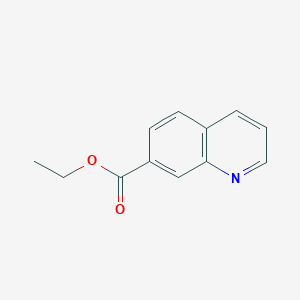

Ethyl Quinoline-7-carboxylate

Vue d'ensemble

Description

Ethyl Quinoline-7-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound is similar to that of quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of quinoline. Quinoline is a weak tertiary base, forms salts with acids, and exhibits reactions similar to benzene and pyridine .Applications De Recherche Scientifique

Synthesis and Chemical Applications :

- Li (2015) demonstrated a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, leading to ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. This method showed a 46% improvement in yield compared to previous methods (Yang Li, 2015).

- Ukrainets et al. (2013) discussed the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1 H ,5 H -pyrido[3,2,1- ij ]quinoline-6-carboxylate, leading to new bromo-substituted isomers with significant structural features (И. В. Украинец et al., 2013).

Potential Industrial Applications :

- Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, indicating potential applications in liquid crystal displays (V. Bojinov, I. Grabchev, 2003).

Photodiode Applications :

- Elkanzi et al. (2020) synthesized a novel ethyl quinoline derivative and evaluated its optical characteristics for potential application in photodiodes (Nadia Ali Ahmed Elkanzi et al., 2020).

Synthesis for Dye Applications :

- Cheng De-jun (2004) explored the synthesis route of ethyl quinoline derivatives, proposing practical applications in industry, possibly for dye production (Cheng De-jun, 2004).

Antibacterial Activities :

- Nahas and Abdel-Hafez (2005) synthesized fused pyranoquinoline derivatives, exploring their antibacterial activities (N. Nahas, A. Abdel-Hafez, 2005).

Synthetic Methodologies for Pharmaceuticals :

- Bänziger et al. (2000) presented a synthesis of a quinoline derivative, potentially useful as an intermediate in pharmaceutical compounds (Markus Bänziger et al., 2000).

Immunomodulatory Activities and In Vitro Toxicity Studies :

- Jantová et al. (2017) assessed the immunomodulatory activities of a new quinolone derivative, showing potential in cancer treatment (S. Jantová et al., 2017).

Applications in Antibacterial and Antituberculosis Agents :

- Kumar et al. (2014) synthesized novel quinolone derivatives and evaluated their antibacterial activity, including activity against tuberculosis (A. R. Kumar et al., 2014).

Molecular Docking Studies and Cytotoxic Activity :

- Bhatt et al. (2015) synthesized quinoline-4-carboxylic acid derivatives, evaluated their cytotoxic activity, and conducted molecular docking studies for potential anticancer applications (H. Bhatt, Y. Agrawal, Manisha J. Patel, 2015).

Mécanisme D'action

Target of Action

Ethyl Quinoline-7-carboxylate is a derivative of the quinoline family, a group of compounds known for their diverse spectrum of biological activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, leading to diverse pharmacological effects

Result of Action

Quinoline derivatives have been reported to exhibit a wide spectrum of pharmacological activities, such as antimalarial, antiplasmodial, cytotoxic, antibacterial, antiproliferative, antituberculosis, and anticancer activity . The specific effects of this compound would require further investigation.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of chemical compounds

Safety and Hazards

Orientations Futures

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . Future research could focus on the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

Propriétés

IUPAC Name |

ethyl quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZOEUCJAYRMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396589 | |

| Record name | Ethyl Quinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104294-00-0 | |

| Record name | Ethyl Quinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

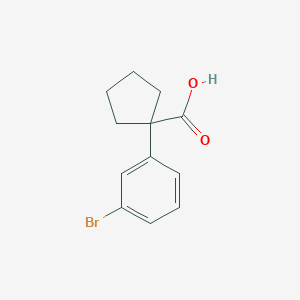

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)

![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)

![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)

![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)